4-Cyano-3-tetrahydrothiophenone basic properties
4-Cyano-3-tetrahydrothiophenone basic properties
An In-depth Technical Guide to 4-Cyano-3-tetrahydrothiophenone: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Cyano-3-tetrahydrothiophenone, a pivotal heterocyclic intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its fundamental properties, synthetic routes, unique reactivity, and critical applications, offering field-proven insights into its utility.
Introduction: A Versatile and Strategic Building Block
4-Cyano-3-tetrahydrothiophenone, also known by its systematic name 3-Oxo-tetrahydrothiophene-4-carbonitrile and the abbreviation c-THT, is a commercially available, bench-stable solid.[1] Its significance in modern organic synthesis extends far beyond its role as a simple heterocyclic ketone. The molecule's true value lies in its dual functionality: it serves as a versatile precursor for a variety of more complex heterocyclic systems and, more critically, as a safe and efficient synthetic equivalent of an acrylonitrile anion.[1][2]
This unique reactivity profile allows chemists to introduce the valuable acrylonitrile moiety into molecules without resorting to highly toxic and hazardous cyanide reagents.[1] Consequently, c-THT has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty materials like dyes and pigments.[2] This guide aims to consolidate the core technical knowledge surrounding c-THT, providing a practical resource for its effective application in research and development.
Core Physicochemical and Spectroscopic Properties
A precise understanding of a reagent's physical properties is fundamental to its successful application in experimental work. The key properties of 4-Cyano-3-tetrahydrothiophenone are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 16563-14-7 | [3][4][5] |
| Molecular Formula | C₅H₅NOS | [3][5] |
| Molar Mass | 127.16 g/mol | [3][5] |
| Appearance | White to light yellow powder or crystalline solid | [6] |
| Melting Point | 71 °C (Range: 69.0–73.0 °C) | [3][6][7] |
| Boiling Point | 125 °C @ 1 mmHg | [3][7] |
| Density | 1.29 g/cm³ | [3][7] |
| Synonyms | 4-Cyano-3-oxotetrahydrothiophene, 3-Oxo-tetrahydrothiophene-4-carbonitrile | [5][6] |
Spectroscopic Characterization
Structural confirmation of 4-Cyano-3-tetrahydrothiophenone relies on standard spectroscopic techniques. While raw spectra are specific to individual batches, the expected characteristic signals are as follows:
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong, characteristic absorption bands: one for the ketone carbonyl (C=O) stretch and another for the nitrile (C≡N) stretch. The absence of peaks significantly above 3000 cm⁻¹ confirms the lack of O-H, N-H, or sp² C-H bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: The proton spectrum will display signals corresponding to the three distinct methylene (CH₂) groups and the single methine (CH) proton on the tetrahydrothiophene ring. The chemical shifts and coupling patterns provide definitive information about the connectivity of the saturated ring.
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¹³C-NMR: The carbon spectrum will show five distinct signals, corresponding to the ketone carbonyl carbon, the nitrile carbon, the methine carbon, and the two non-equivalent methylene carbons of the thiophene ring.
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-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight (127.16), along with a fragmentation pattern that can be used to further confirm the structure.
Synthesis and Manufacturing
The most common and convenient preparation of 4-Cyano-3-tetrahydrothiophenone is achieved through the cyclization of the Michael adduct formed between methyl thioglycolate and acrylonitrile.[4] This method proceeds in a respectable 50% yield and involves two key chemical transformations occurring in sequence.[4]
Causality of the Synthesis: The synthesis leverages the fundamental reactivity of its components.
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Michael Addition: The α-carbon of methyl thioglycolate is acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic β-carbon of acrylonitrile in a classic Michael 1,4-conjugate addition.
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Dieckmann Condensation: The resulting intermediate possesses both a thioester and a nitrile group. In the presence of a suitable base, an intramolecular cyclization occurs where the carbon α to the nitrile attacks the carbonyl of the thioester. This reaction, a variation of the Dieckmann condensation, forms the five-membered tetrahydrothiophene ring after elimination of methanol.
Caption: Synthetic workflow for 4-Cyano-3-tetrahydrothiophenone.
Experimental Protocol: Synthesis of 4-Cyano-3-tetrahydrothiophenone
This protocol is a representative example based on established chemical principles for this reaction type.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol.
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Base Addition: Carefully add sodium methoxide (NaOMe) to the methanol and stir until fully dissolved. Rationale: Sodium methoxide serves as the base to deprotonate methyl thioglycolate for the initial Michael addition and to facilitate the subsequent cyclization.
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Reactant Addition: Cool the solution in an ice bath. Add methyl thioglycolate dropwise, followed by the dropwise addition of acrylonitrile, maintaining the temperature below 10 °C. Rationale: The exothermic Michael addition is controlled by cooling to prevent side reactions.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for several hours, monitoring progress by TLC. Rationale: Heating provides the necessary activation energy for the intramolecular Dieckmann condensation.
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Workup: After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl). Remove the solvent under reduced pressure.
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Extraction & Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the final product.
Chemical Reactivity: A Dual-Purpose Synthetic Tool
The synthetic utility of c-THT stems from its unique β-cyanoketone structure within the thiophene ring. This arrangement allows it to act not only as a scaffold but also as a masked form of acrylonitrile.
The Acrylonitrile Anion Surrogate
The most powerful and underexploited feature of c-THT is its function as a stable, solid surrogate for the acrylonitrile anion.[1] The presence of the β-cyanoketone system weakens the C3–C4 bond, making it susceptible to cleavage via a retro-Dieckmann fragmentation.[1]
Mechanism: Upon treatment with a hydroxide base, the ketone can be deprotonated at the C4 position. The resulting enolate is unstable and undergoes fragmentation, breaking the C3-C4 bond to release a stable thioglycolate anion and the desired acrylonitrile derivative.[1] This transformation is remarkably efficient and clean.
Caption: Reaction pathway for c-THT as an acrylonitrile anion surrogate.
Experimental Protocol: Alkylation and Fragmentation of c-THT
This protocol is adapted from the methodology pioneered by Baraldi and co-workers and demonstrates the utility of c-THT as an acrylonitrile surrogate.[1][8]
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Alkylation: In a suitable flask, dissolve 4-Cyano-3-tetrahydrothiophenone in acetone. Add a mild base, such as potassium carbonate (K₂CO₃), followed by the desired alkyl halide (e.g., benzyl bromide). Rationale: K₂CO₃ is a sufficient base to deprotonate the acidic C-H at the 4-position, creating a nucleophile that reacts with the alkyl halide. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). The crude alkylated intermediate is typically used directly in the next step without purification.[1]
-
Fragmentation: To the crude reaction mixture, add a biphasic system of diethyl ether and 5% aqueous sodium hydroxide (NaOH).[1] Stir vigorously at room temperature. Rationale: The strong hydroxide base initiates the retro-Dieckmann fragmentation. The biphasic system helps to separate the organic product from the water-soluble thioglycolate byproduct.
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Workup and Purification: Separate the organic (ether) layer. Wash with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the resulting α-substituted acrylonitrile by column chromatography.
This two-step, one-pot sequence provides a straightforward and safe route to a variety of α-substituted acrylonitriles, which are valuable intermediates in their own right.[1]
Precursor to Heterocycles
Beyond its use as an acrylonitrile surrogate, c-THT is a valuable starting material for constructing other complex heterocyclic systems, including:
These transformations typically involve reactions at the ketone or the active methylene/methine positions, leveraging the inherent reactivity of the β-cyanoketone moiety to build new rings.
Applications in Drug Discovery and Agrochemicals
The structural motifs accessible from 4-Cyano-3-tetrahydrothiophenone are prevalent in biologically active molecules.
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Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel compounds, including those designed to target neurological disorders where the unique chemical properties can enhance bioactivity.[2] The acrylonitrile scaffold, readily produced from c-THT, is a common feature in many medicinal compounds.[1]
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Agrochemical Synthesis: The compound is a building block for creating new pesticides and herbicides, where the thiophene ring and cyano group contribute to the desired biological activity.[2]
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Synthetic Organic Chemistry: As a versatile building block, it allows chemists to efficiently construct complex molecules, streamlining synthetic pathways and improving overall yields.[2]
Safety, Handling, and Storage
Proper handling of 4-Cyano-3-tetrahydrothiophenone is essential for laboratory safety. It is classified as harmful and an irritant.
| Hazard Type | GHS Statements & Codes | Precautionary Advice | Reference(s) |
| Acute Toxicity | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using. P271: Use only outdoors or in a well-ventilated area. | [6][9][10] |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. May cause respiratory irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/clothing/eye protection. | [3][10][11] |
| First Aid | - | Eyes: Rinse cautiously with water for several minutes (S26). Seek medical advice. Skin: Wash with plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth, call a POISON CENTER/doctor. | [3][6][10] |
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
4-Cyano-3-tetrahydrothiophenone is a strategically important and highly versatile chemical intermediate. Its value is defined by its dual reactivity as both a heterocyclic building block and, most notably, as a stable and safe surrogate for the acrylonitrile anion. This latter property provides a modern, effective solution for introducing the acrylonitrile motif while avoiding hazardous reagents. For drug development professionals and synthetic chemists, a thorough understanding of c-THT's properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and complex molecules.
References
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4-CYANO-3-TETRAHYDROTHIOPHENONE - ChemBK. ChemBK, [Link]
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4-CYANO-3-TETRAHYDROTHIOPHENONE CAS#: 16563-14-7; ChemWhat Code: 17145. ChemWhat, [Link]
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Richard, F., Mateos, C., & Arseniyadis, S. (2021). 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent. SynOpen, 5(01), 25–28. Thieme Connect, [Link]
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